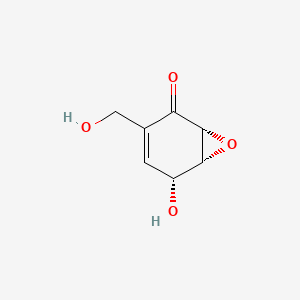
Epoxydon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoxydon is a natural product found in Epicoccum sorghinum, Nigrospora, and other organisms with data available.
Aplicaciones Científicas De Investigación
Introduction to Epoxydon
This compound is a secondary metabolite produced by various fungi, particularly within the genera Phoma and Aspergillus. This compound has garnered attention due to its diverse biological activities, including antifungal, phytotoxic, and potential agricultural applications. Understanding the applications of this compound can provide insights into its role in agriculture, medicine, and biocontrol strategies.
Antifungal Properties
This compound exhibits significant antifungal activity against various plant pathogens. For instance, studies have shown that this compound derived from Phoma glomerata effectively controls clubroot disease in cruciferous crops caused by Plasmodiophora brassicae . This makes it a valuable candidate for developing biopesticides aimed at managing soil-borne diseases.
Phytotoxic Effects
Research indicates that this compound has phytotoxic effects on certain plant species. In one study, the compound was evaluated for its impact on etiolated wheat coleoptiles, showing that it inhibited growth at specific concentrations . This property can be harnessed for weed management in agricultural settings.
Zootoxicity
This compound has also been noted for its zootoxic properties, affecting aquatic organisms such as brine shrimp (Artemia salina). High concentrations of this compound resulted in significant larval mortality, suggesting its potential as a biocontrol agent against pests in aquaculture .
Biocontrol Agent
Given its antifungal and phytotoxic properties, this compound is being explored as a biocontrol agent in sustainable agriculture. Its ability to inhibit pathogenic fungi makes it an attractive alternative to synthetic fungicides. Preliminary screenings have demonstrated that this compound can effectively suppress rust diseases in legumes, indicating its potential for broader agricultural applications .
Herbicide Development
The phytotoxic effects of this compound can be further investigated to develop selective herbicides. By understanding the structure-activity relationship (SAR) of this compound and its derivatives, researchers can create targeted herbicides that minimize damage to desirable crops while effectively controlling weed populations .
Case Study 1: this compound from Marine Fungi
A study isolated this compound from marine-derived Aspergillus species associated with brown algae. This compound was tested for its antimicrobial properties and showed significant activity against various bacterial strains, indicating its potential use in both agricultural and pharmaceutical applications .
Case Study 2: Phoma glomerata and Clubroot Control
Research on Phoma glomerata demonstrated that the application of this compound significantly reduced the incidence of clubroot disease in crucifers. The study highlighted the efficacy of this compound as a natural fungicide, providing evidence for its integration into integrated pest management (IPM) strategies .
Comparative Analysis of this compound Derivatives
| Compound | Source | Activity Type | Efficacy Level |
|---|---|---|---|
| This compound | Phoma glomerata | Antifungal | High |
| (+)-epi-Epoformin | Diplodia quercivora | Phytotoxic | Moderate to High |
| De-epoxy-DON | Various fungi | Zootoxic | Moderate |
This table summarizes various compounds related to this compound, their sources, types of activity, and their efficacy levels based on current research findings.
Propiedades
Número CAS |
24292-29-3 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(1R,5R,6R)-5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2/t4-,6-,7+/m1/s1 |
Clave InChI |
VTLJDPHPVHSVGR-QXRNQMCJSA-N |
SMILES |
C1=C(C(=O)C2C(C1O)O2)CO |
SMILES isomérico |
C1=C(C(=O)[C@H]2[C@@H]([C@@H]1O)O2)CO |
SMILES canónico |
C1=C(C(=O)C2C(C1O)O2)CO |
Key on ui other cas no. |
24292-29-3 |
Sinónimos |
epoxydon |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















